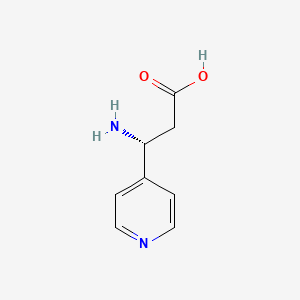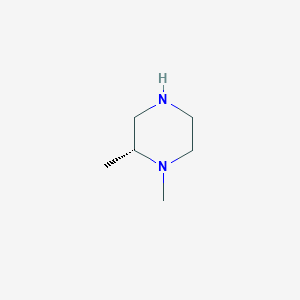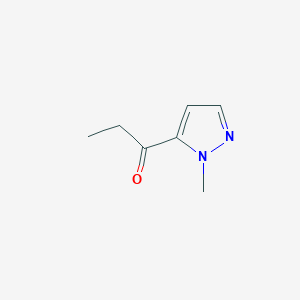![molecular formula C11H13N3O2 B1450199 1-[4-(3-Azidopropoxy)-phenyl]-ethanone CAS No. 1627113-76-1](/img/structure/B1450199.png)
1-[4-(3-Azidopropoxy)-phenyl]-ethanone
Vue d'ensemble
Description
“1-[4-(3-Azidopropoxy)-phenyl]-ethanone”, also known as APE, is a synthetic compound that belongs to the family of ketones1. APE is a versatile molecule that has gained significant attention in the scientific community due to its unique chemical and physical properties1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-[4-(3-Azidopropoxy)-phenyl]-ethanone”. However, similar compounds have been synthesized through reactions involving corresponding acids and alcohols2.Molecular Structure Analysis
The molecular structure of “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” is not directly available. However, a related compound, “1,1,1-Tris[4-(3-azidopropoxy)phenyl]ethane”, contains 76 bonds; 43 non-H bonds, 24 multiple bonds, 18 rotatable bonds, 6 double bonds, 18 aromatic bonds, 3 six-membered rings, 3 positively charged N, and 3 ethers (aromatic)3.Chemical Reactions Analysis
Specific chemical reactions involving “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” are not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” are not directly available. However, it is known to be a synthetic compound that belongs to the family of ketones1.Applications De Recherche Scientifique
Application Summary
This compound has been used in the synthesis of various substituted azetidin-2-one derivatives, which have been identified as having potential anticancer properties .
Methods of Application
The 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .
Results or Outcomes
The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .
2. Mycobacteria Research
Application Summary
This compound has been used in the synthesis of tetraarabinofuranoside related to the terminal fragment of lipoarabinomannan (LAM) and arabinogalactan of mycobacteria .
Methods of Application
A convergent synthesis of tetraarabinofuranoside β- d -Ara f - (1→2)-α- d -Ara f - (1→3)-α- d -Ara f - (1→5)-α- d -Ara f -1↑OR (R is 4- (3-azidopropoxy)phenyl) was developed . The key step of the synthesis is the formation of 1,2- cis -glycosidic bond .
Results or Outcomes
The synthesized tetraarabinofuranoside represents a linear motif of a branched hexaarabinofuranoside, which is the main LAM epitope . 4- (3-Azidopropoxy)phenyl aglycone belongs to the class of Janus aglycones, which can serve as both a temporary protective group for the anomeric position of carbohydrate and a (pre)spacer for the synthesis of neoglycoconjugates useful for the development of new tuberculosis diagnostic assays .
3. Antimicrobial and Antifungal Research
Application Summary
This compound has been used in the synthesis of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives, which have shown potential as antimicrobial, antifungal, and antitubercular agents .
Methods of Application
Nicotinic acid was converted into different substituted acetylated nicotinic acid derivatives by sequential transformation involving formation of hydrazide, Schiff’s base and finally acylated oxadiazole derivatives .
Results or Outcomes
Among all the synthesized derivatives, compounds 6b, 6d, 6e, 6g, and 6j demonstrated excellent antimicrobial activity on Bacillus subtilis . The compounds 6d, 6j and compounds 6b, 6f, 6h, and 6i exhibited maximum zone of inhibition against fungi Candida albicans as well as Aspergillus niger, respectively at the concentration of 500 µg/mL . The antitubercular activity exhibited by 6f, 6g, and 6d with minimum inhibitory concentration (MIC) values of 1.2, 3.1, and 7.8 µg/mL, respectively .
4. Antioxidant Research
Application Summary
This compound has been used in the synthesis of 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives, which have shown potential as antioxidants .
Methods of Application
2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .
Results or Outcomes
The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .
5. Antimicrobial and Antifungal Research
Application Summary
This compound has been used in the synthesis of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives, which have shown potential as antimicrobial, antifungal, and antitubercular agents .
Methods of Application
Nicotinic acid was converted into different substituted acetylated nicotinic acid derivatives by sequential transformation involving formation of hydrazide, Schiff’s base and finally acylated oxadiazole derivatives .
Results or Outcomes
Among all the synthesized derivatives, compounds 6b, 6d, 6e, 6g, and 6j demonstrated excellent antimicrobial activity on Bacillus subtilis . The compounds 6d, 6j and compounds 6b, 6f, 6h, and 6i exhibited maximum zone of inhibition against fungi Candida albicans as well as Aspergillus niger, respectively at the concentration of 500 µg/mL . The antitubercular activity exhibited by 6f, 6g, and 6d with minimum inhibitory concentration (MIC) values of 1.2, 3.1, and 7.8 µg/mL, respectively .
6. Antioxidant Research
Application Summary
This compound has been used in the synthesis of 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives, which have shown potential as antioxidants .
Methods of Application
2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .
Results or Outcomes
The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .
Safety And Hazards
Specific safety and hazard information for “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” is not available in the retrieved data.
Orientations Futures
The future directions for “1-[4-(3-Azidopropoxy)-phenyl]-ethanone” are not directly available. However, similar compounds have been used in the development of new pesticides with novel structures and unique mechanisms of action5.
Please note that this analysis is based on the available information and may not cover all aspects of “1-[4-(3-Azidopropoxy)-phenyl]-ethanone”. For a more detailed analysis, please refer to specific scientific literature or consult a chemistry professional.
Propriétés
IUPAC Name |
1-[4-(3-azidopropoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-9(15)10-3-5-11(6-4-10)16-8-2-7-13-14-12/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKIRBNEWDFCHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Azidopropoxy)-phenyl]-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



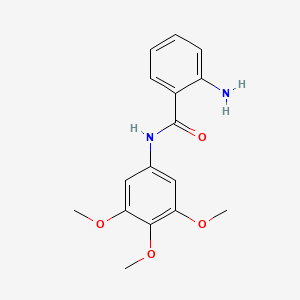
![4-(Bicyclo[1.1.1]pentan-1-yl)morpholine](/img/structure/B1450120.png)
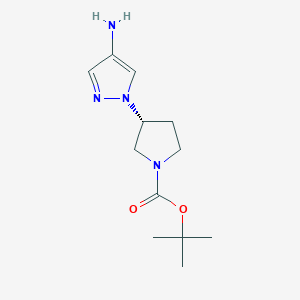
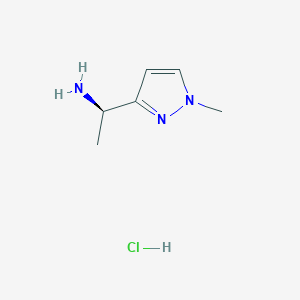
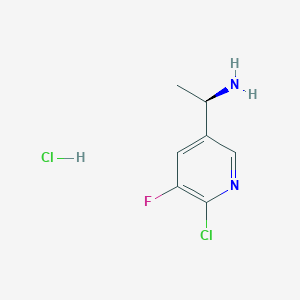
![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)
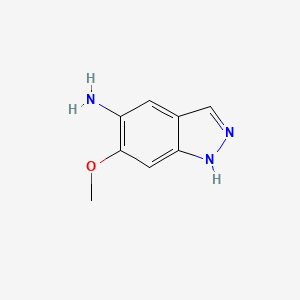
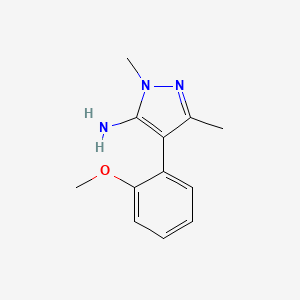
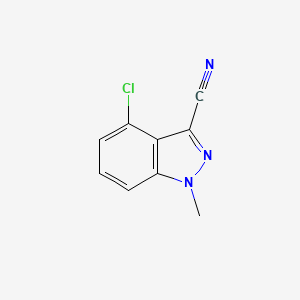
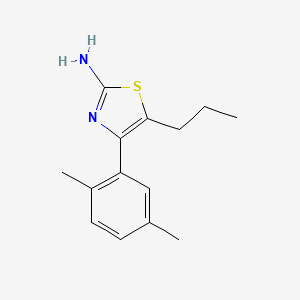
methanone](/img/structure/B1450134.png)
